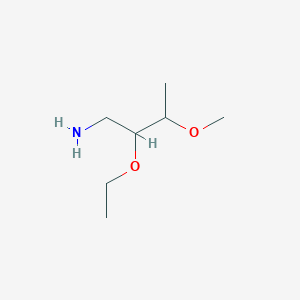
2-Ethoxy-3-methoxybutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-3-methoxybutan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of both ethoxy and methoxy functional groups attached to a butan-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-methoxybutan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the nucleophilic substitution reaction where an ethoxy group is introduced to a methoxybutan-1-amine precursor. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-Ethoxy-3-methoxybutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines.
科学的研究の応用
2-Ethoxy-3-methoxybutan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Ethoxy-3-methoxybutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
2-Methoxy-3-ethoxybutan-1-amine: Similar structure but with reversed positions of the ethoxy and methoxy groups.
2-Ethoxy-3-methoxybutane: Lacks the amine group, making it less reactive in certain chemical reactions.
3-Methoxybutan-2-one: Contains a ketone group instead of an amine, leading to different chemical properties and reactivity.
Uniqueness
2-Ethoxy-3-methoxybutan-1-amine is unique due to the presence of both ethoxy and methoxy groups attached to an amine backbone. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
生物活性
2-Ethoxy-3-methoxybutan-1-amine is an organic compound characterized by its unique structure, which includes both ethoxy and methoxy functional groups attached to a butanamine backbone. Its molecular formula is C7H17NO2. This compound is recognized for its potential applications in pharmaceuticals and organic synthesis, particularly as a building block for biologically active molecules.
The compound features a primary amine group, making it versatile in chemical reactions. It can undergo various transformations, including oxidation, reduction, and nucleophilic substitution. The following table summarizes the key chemical reactions associated with this compound:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Conversion of the amine group to oxides or nitro compounds. | Potassium permanganate (KMnO4), chromium trioxide (CrO3) |
| Reduction | Formation of secondary or tertiary amines from the compound. | Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) |
| Substitution | Replacement of the ethoxy group with other functional groups. | Halides (Cl−, Br−), alkoxide ions under basic conditions |
Biological Activity
The biological activity of this compound has been explored primarily in the context of its role as a precursor in the synthesis of pharmaceuticals and agrochemicals. Research indicates that this compound can interact with biological systems, potentially affecting enzyme activity and receptor binding.
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets, including enzymes and receptors. The presence of ethoxy and methoxy groups can influence the compound's binding affinity and specificity, impacting pathways related to signal transduction and metabolic processes.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| 1-Ethoxy-3-methylbutan-2-amine | C7H17NO | Contains a methyl group instead of methoxy. |
| 3-Methoxybutan-1-amine | C5H13NO | Lacks ethyl substitution; simpler structure. |
| 2-Methoxyethylamine | C4H11NO | Shorter carbon chain; different functional groups. |
This table illustrates how variations in substitution patterns can affect reactivity and potential applications.
特性
分子式 |
C7H17NO2 |
|---|---|
分子量 |
147.22 g/mol |
IUPAC名 |
2-ethoxy-3-methoxybutan-1-amine |
InChI |
InChI=1S/C7H17NO2/c1-4-10-7(5-8)6(2)9-3/h6-7H,4-5,8H2,1-3H3 |
InChIキー |
ZQYKHMKUBRGBSX-UHFFFAOYSA-N |
正規SMILES |
CCOC(CN)C(C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















